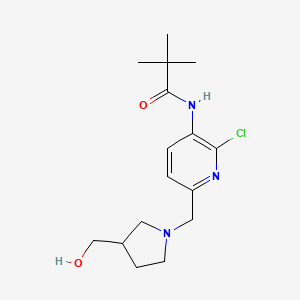

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide

Description

Overview of Pyridine-Based Heterocyclic Compounds

Pyridine, a six-membered aromatic heterocycle with the formula C₅H₅N, serves as a foundational scaffold in medicinal and materials chemistry. Its structure features a nitrogen atom replacing one methine group in benzene, creating an electron-deficient aromatic system due to nitrogen's electron-withdrawing inductive effect. Pyridine derivatives exhibit unique physicochemical properties:

- Aromaticity : Delocalized π-electrons across five carbon and one nitrogen atom, with resonance energy of 117 kJ/mol.

- Basicity : The lone pair on nitrogen confers weak alkalinity (pKₐ ~5.2), enabling protonation under acidic conditions.

- Reactivity : Electrophilic substitution occurs preferentially at the C3 position, while nucleophilic attack favors C2/C4 positions.

Pyridine's versatility is evident in its prevalence across 54 FDA-approved drugs, including antitubercular (isoniazid) and anticancer (imatinib) agents.

Historical Development of Functionalized Pyridine Derivatives

Functionalized pyridines emerged as critical targets after Anderson's 1846 isolation of pyridine from coal tar. Key milestones include:

Recent advances focus on regioselective functionalization. For example, N-pyridinium salts allow acid-free Minisci-type reactions, overcoming classical limitations of overalkylation.

Significance of Pivalamide-Containing Compounds in Chemical Research

Pivalamide (2,2-dimethylpropanamide) groups enhance molecular stability through steric and electronic effects:

Properties

IUPAC Name |

N-[2-chloro-6-[[3-(hydroxymethyl)pyrrolidin-1-yl]methyl]pyridin-3-yl]-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24ClN3O2/c1-16(2,3)15(22)19-13-5-4-12(18-14(13)17)9-20-7-6-11(8-20)10-21/h4-5,11,21H,6-10H2,1-3H3,(H,19,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPXUZRLJJZKPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(N=C(C=C1)CN2CCC(C2)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674063 | |

| Record name | N-(2-Chloro-6-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203499-44-8 | |

| Record name | N-(2-Chloro-6-{[3-(hydroxymethyl)pyrrolidin-1-yl]methyl}pyridin-3-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide, also known by its CAS number 1203499-44-8, is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₆H₂₄ClN₃O₂

- Molecular Weight : 325.84 g/mol

- CAS Number : 1203499-44-8

- MDL Number : MFCD13176632

The biological activity of N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide appears to be linked to its interaction with specific biological targets, particularly in the context of enzyme inhibition and receptor modulation.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain kinases, which are crucial in various signaling pathways associated with cell proliferation and survival. For example, it has been indicated that similar compounds exhibit inhibitory effects on the p38 MAP kinase pathway, which is involved in inflammatory responses and cellular stress responses .

- Receptor Interaction : The pyridine and pivalamide moieties in the structure suggest potential interactions with G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting signals from outside the cell to the inside . This could indicate a role in modulating neurotransmitter release or other signaling cascades.

Anticancer Properties

Recent research has highlighted the potential anticancer properties of compounds structurally similar to N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines by activating caspase pathways and disrupting mitochondrial membrane potential .

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence suggesting neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies

-

Study on Kinase Inhibition :

- A study conducted by Chung et al. (2006) explored the synthesis and biological evaluation of pyridine derivatives as p38 MAP kinase inhibitors. The findings indicated that specific modifications on the pyridine ring significantly enhanced inhibitory activity against this kinase, suggesting a similar potential for N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide .

-

Neuroprotection in Animal Models :

- In a recent animal model study, a related compound showed significant neuroprotective effects against induced oxidative stress, leading to improved cognitive function and reduced neuronal loss. This suggests that N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide could be further investigated for similar applications .

Summary of Biological Activities

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide is with a molecular weight of 362.3 g/mol. The compound features a pivalamide moiety, which is known to enhance the bioavailability and solubility of drug candidates.

Medicinal Chemistry

N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide has been investigated for its potential as an inhibitor of specific kinases involved in cancer progression. Research indicates that compounds with similar structures can selectively inhibit Inhibitory Kappa B Kinase α (IKKα), which plays a crucial role in the NF-κB signaling pathway associated with inflammation and cancer .

Table 1: Potential Kinase Inhibition Data

a. Cancer Treatment

The inhibition of IKKα by N-(2-Chloro-6-((3-(hydroxymethyl)pyrrolidin-1-YL)-methyl)pyridin-3-YL)pivalamide suggests its potential use in treating cancers such as prostate and breast cancer, where NF-κB signaling is often dysregulated . The compound's ability to selectively target IKKα over IKKβ may minimize side effects and enhance therapeutic efficacy.

b. Neurological Disorders

Given its structural similarities to other pyrrolidine derivatives, this compound may also exhibit neuroprotective properties. Pyrrolidine compounds have been studied for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as Alzheimer's disease .

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds related to N-(2-Chloro... for their biological activities:

Case Study 1: Synthesis and Evaluation

A study synthesized various pivalamide derivatives and assessed their kinase inhibition capabilities. The results demonstrated that modifications at the pivalamide position significantly influenced inhibitory potency against IKKα and related kinases .

Case Study 2: Therapeutic Efficacy

In vivo studies using animal models showed promising results for compounds similar to N-(2-Chloro...) in reducing tumor size in xenograft models of breast cancer, highlighting the compound's potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridine Derivatives

The compound’s structural analogs differ primarily in substituents at the 4- and 6-positions of the pyridine ring. Below is a detailed comparison of key derivatives:

Table 1: Structural and Functional Comparison of Pyridine Derivatives

Key Observations:

Bioactivity: The target compound is uniquely reported as an Akt inhibitor , while analogs like the formyl- and cyano-substituted derivatives are primarily synthetic intermediates .

Substituent Effects :

- Hydroxymethylpyrrolidine Group : Introduces hydrogen-bonding capacity and stereochemical complexity, likely enhancing target selectivity in biological systems .

- Bulky Groups (e.g., trimethylsilyl) : Increase lipophilicity (logP) but may reduce aqueous solubility .

- Electron-Withdrawing Groups (e.g., -CN, -CHO) : Modify reactivity for downstream derivatization, such as in Suzuki couplings or heterocycle formation .

Synthetic Utility : Derivatives with boronate esters (e.g., sc-329025) are critical for cross-coupling reactions, whereas the target compound’s pyrrolidinylmethyl group may limit such applications .

Q & A

Basic: What are the key structural features and molecular characteristics of this compound?

Answer:

The compound features a pyridine ring substituted at positions 2 (chloro), 3 (pivalamide), and 6 (pyrrolidinyl-methyl with a hydroxymethyl group). Key molecular characteristics include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄ClN₃O₂ |

| Molecular Weight | 325.83 g/mol |

| CAS Number | 1203499-44-8 |

Structural confirmation requires multi-technique validation (e.g., NMR, X-ray crystallography). The hydroxymethyl-pyrrolidine moiety introduces stereochemical complexity, necessitating chiral analysis .

Basic: What synthetic strategies are used to construct the pyrrolidinyl-methylpyridine core?

Answer:

A multi-step approach is typical:

Pyridine Functionalization : Introduce chloro and pivalamide groups via nucleophilic substitution or palladium-catalyzed coupling.

Pyrrolidine Attachment : Alkylation or reductive amination to link the pyrrolidine ring to the pyridine core.

Hydroxymethylation : Post-functionalization via oxidation-reduction sequences or protecting-group strategies (e.g., tert-butyldimethylsilyl protection, as seen in analogs ).

Critical Step : Control regioselectivity during pyridine substitution using directing groups (e.g., pivalamide) to avoid byproducts.

Advanced: How can discrepancies between theoretical and experimental NMR data for the hydroxymethyl-pyrrolidine moiety be resolved?

Answer:

Discrepancies often arise from dynamic effects (e.g., ring puckering or hydrogen bonding). Mitigation strategies:

- 2D NMR : Use NOESY/ROESY to detect spatial correlations and confirm stereochemistry.

- Variable Temperature NMR : Identify conformational exchange broadening.

- Deuterated Solvents : Reduce solvent interference in polar protons (e.g., -OH).

- Computational Validation : Compare experimental shifts with DFT-calculated values (software: Gaussian, ORCA) .

Advanced: What computational methods are recommended to model the pyrrolidine ring's flexibility?

Answer:

Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to sample ring conformers over nanosecond timescales.

Docking Studies : Assess ligand-receptor interactions (e.g., with kinases) using AutoDock Vina, accounting for ring flexibility.

QM/MM Hybrid Methods : Combine quantum mechanics (for electronic effects) and molecular mechanics (for conformational sampling) .

Note : Explicit solvent models improve accuracy for hydrophilic groups like hydroxymethyl.

Advanced: How does crystallographic analysis using SHELX software confirm stereochemistry?

Answer:

SHELXL refines crystal structures by:

- Density Fitting : Assigning atomic positions to electron density maps.

- Anisotropic Displacement Parameters : Differentiating between atomic vibrations and disorder.

- Twinned Data Handling : Resolving challenges from non-merohedral twinning (common in chiral crystals).

Best Practice : Validate refinement with R-factor convergence (<5%) and check Flack parameter for absolute configuration .

Advanced: How to differentiate this compound from analogs with similar substituents (e.g., iodine vs. hydroxymethyl)?

Answer:

- Mass Spectrometry : Exact mass differences (e.g., iodine adds ~126 Da vs. hydroxymethyl +15 Da).

- HPLC-MS/MS : Use retention time shifts and fragmentation patterns.

- X-ray Powder Diffraction (XRPD) : Unique crystallographic fingerprints distinguish solid-state forms .

Basic: What stability considerations are critical for handling this compound?

Answer:

- Light Sensitivity : Store in amber vials to prevent photodegradation of the chloro-pyridine group.

- Moisture Sensitivity : The hydroxymethyl group may hydrolyze; use desiccants or inert atmospheres.

- Thermal Stability : Conduct DSC/TGA to identify decomposition thresholds (>150°C typical for pivalamides) .

Advanced: What strategies optimize yield in large-scale synthesis without compromising purity?

Answer:

- Flow Chemistry : Enhances heat/mass transfer for exothermic steps (e.g., pyrrolidine alkylation).

- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived) for enantioselective pyrrolidine formation.

- In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR to monitor intermediates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.